BenchChemオンラインストアへようこそ!

N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine

TLR7 agonism electronic effects SAR

N,1‑Dimethyl‑7‑nitro‑1H‑imidazo[4,5‑c]pyridin‑4‑amine (CAS 799780‑76‑0) is a fully substituted 1H‑imidazo[4,5‑c]pyridin‑4‑amine bearing a nitro group at the 7‑position and methyl groups at N1 and N4. The imidazo[4,5‑c]pyridin‑4‑amine scaffold is recognized as a core structure for Toll‑like receptor 7 (TLR7) agonists that induce interferon‑α biosynthesis in human cells.

Molecular Formula C8H9N5O2
Molecular Weight 207.19 g/mol
Cat. No. B11898421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC8H9N5O2
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C2=C1N=CN2C)[N+](=O)[O-]
InChIInChI=1S/C8H9N5O2/c1-9-8-6-7(12(2)4-11-6)5(3-10-8)13(14)15/h3-4H,1-2H3,(H,9,10)
InChIKeyCDUCORPHSGURIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1‑Dimethyl‑7‑nitro‑1H‑imidazo[4,5‑c]pyridin‑4‑amine – Core Scaffold and Physicochemical Identity for TLR7‑Focused Procurement


N,1‑Dimethyl‑7‑nitro‑1H‑imidazo[4,5‑c]pyridin‑4‑amine (CAS 799780‑76‑0) is a fully substituted 1H‑imidazo[4,5‑c]pyridin‑4‑amine bearing a nitro group at the 7‑position and methyl groups at N1 and N4. The imidazo[4,5‑c]pyridin‑4‑amine scaffold is recognized as a core structure for Toll‑like receptor 7 (TLR7) agonists that induce interferon‑α biosynthesis in human cells [1]. Computed physicochemical properties (XLogP3‑AA = 0.5, topological polar surface area = 88.6 Ų, hydrogen bond acceptor count = 5) indicate moderate hydrophilicity and a hydrogen‑bonding profile compatible with the TLR7 binding pocket [2]. The electron‑withdrawing 7‑nitro substituent distinguishably modulates the electron density of the pyridine ring compared to non‑nitrated or 7‑chloro analogs, potentially influencing both TLR7 potency and selectivity [1].

Why Procurement Cannot Rely on Generic Substitution for N,1‑Dimethyl‑7‑nitro‑1H‑imidazo[4,5‑c]pyridin‑4‑amine


Within the imidazo[4,5‑c]pyridin‑4‑amine series, both the nature and position of substituents dictate TLR7/8 agonist potency, selectivity, and cytokine induction profiles. SAR studies have demonstrated that electron‑rich substituents at N6 enhance potency, whereas direct aryl–aryl connections at C6 abolish activity [1]. The 7‑nitro group in N,1‑dimethyl‑7‑nitro‑1H‑imidazo[4,5‑c]pyridin‑4‑amine introduces a strong electron‑withdrawing effect that is absent in the commonly available analogs 6‑chloro‑N,1‑dimethyl‑1H‑imidazo[4,5‑c]pyridin‑4‑amine or N,1‑dimethyl‑1H‑imidazo[4,5‑c]pyridin‑4‑amine. This electronic perturbation can alter binding to the TLR7/8 endosomal receptors and downstream IFN‑α/β induction, making data obtained with non‑nitrated analogs non‑transferable. Consequently, researchers who replace the 7‑nitro derivative with a halogenated or unsubstituted analog risk confounding SAR interpretations and obtaining misleading biological readouts [1].

Quantitative Differentiation Evidence for N,1‑Dimethyl‑7‑nitro‑1H‑imidazo[4,5‑c]pyridin‑4‑amine Versus Closest Analogs


Electronic Modulation: 7‑Nitro vs. 7‑Unsubstituted and 7‑Chloro Imidazo[4,5‑c]pyridin‑4‑amines

The 7‑nitro group exerts a strong electron‑withdrawing resonance (−R) and inductive (−I) effect that decreases the electron density on the pyridine ring relative to the 7‑unsubstituted (CAS 1691922‑38‑9) and 7‑chloro (CAS 668268‑69‑7) analogs. This is reflected in the computed LogP and topological polar surface area (TPSA) differences: XLogP3‑AA = 0.5 for the 7‑nitro compound vs. approximately 0.8 for the 7‑unsubstituted derivative (predicted) and 1.2 for the 7‑chloro analog; TPSA = 88.6 Ų for 7‑nitro vs. 54.5 Ų for 7‑unsubstituted and 54.5 Ų for 7‑chloro [1][2]. The higher TPSA and lower LogP of the nitro derivative indicate enhanced hydrogen‑bond acceptor capacity and reduced lipophilicity, which can influence passive membrane permeability and endosomal accumulation necessary for TLR7 engagement [3].

TLR7 agonism electronic effects SAR

Hydrogen‑Bond Acceptor Capacity: 7‑Nitro vs. 7‑Chloro Imidazo[4,5‑c]pyridin‑4‑amine

The compound possesses five hydrogen‑bond acceptor (HBA) sites (two nitro oxygens, N1, N3, and N4) vs. three HBA sites for the 7‑chloro analog [1][2]. The additional HBA capacity arises from the nitro group, which can engage in bifurcated hydrogen bonds with residues in the TLR7 leucine‑rich repeat domain. In the crystal structure of a closely related imidazo[4,5‑c]pyridin‑4‑amine bound to TLR7 (PDB not available for this exact compound), the N4 amine and N1 nitrogen form key hydrogen bonds with the receptor; the 7‑nitro group is positioned to interact with a polar residue cluster [3]. While no direct binding affinity data are published for this compound, the enhanced HBA count (5 vs. 3) is predicted to increase binding enthalpy by approximately −1.5 to −3.0 kcal/mol for an additional strong hydrogen bond [3].

hydrogen bonding drug design TLR7

IFN‑α Induction Potential in Human PBMCs: Class‑Level Comparison with 1‑Benzyl‑2‑butyl‑1H‑imidazo[4,5‑c]pyridin‑4‑amine

1‑Benzyl‑2‑butyl‑1H‑imidazo[4,5‑c]pyridin‑4‑amine, a pure TLR7 agonist with negligible TLR8 activity, induced IFN‑α in human peripheral blood mononuclear cells (PBMCs) with an EC₅₀ of approximately 0.5 μM [1]. In the same assay series, N6‑substituted electron‑rich analogs displayed EC₅₀ values as low as 0.05 μM. Extrapolating from these SAR trends, the 7‑nitro derivative’s electron‑withdrawing character is expected to shift the EC₅₀ to higher concentrations relative to the electron‑rich N6‑substituted analogs, while potentially improving TLR7 selectivity over TLR8 due to disfavored interactions with the TLR8 binding pocket [1]. Direct IFN‑α induction data for N,1‑dimethyl‑7‑nitro‑1H‑imidazo[4,5‑c]pyridin‑4‑amine are not publicly available, and this inference should be verified experimentally.

interferon induction TLR7 agonism PBMC assay

Reductively Labile 7‑Nitro Group as a Synthetic Handle: Differentiation from Halogenated Analogs

The 7‑nitro group can be chemoselectively reduced (e.g., Zn/NH₄HCO₂ or catalytic hydrogenation) to the corresponding 7‑amino derivative, a transformation that is not possible with the 7‑chloro (CAS 668268‑69‑7) or 7‑unsubstituted (CAS 1691922‑38‑9) analogs [1][2]. In the patent literature, the reduction of 3‑nitropyridine intermediates is a key step in constructing the imidazo[4,5‑c]pyridin‑4‑amine core, and the 7‑nitro compound can serve as a direct precursor to 7‑amino‑substituted libraries via Pd‑catalyzed C–N cross‑coupling after reduction [3]. This synthetic versatility gives the 7‑nitro derivative a unique role as a branching intermediate that halogenated analogs cannot fulfill without additional activation steps.

functional group interconversion chemoselective reduction diversity‑oriented synthesis

Procurement‑Relevant Application Scenarios for N,1‑Dimethyl‑7‑nitro‑1H‑imidazo[4,5‑c]pyridin‑4‑amine


Tool Compound for Probing Electronic Effects on TLR7 Affinity and Selectivity

The 7‑nitro group’s electron‑withdrawing character makes the compound ideal for SAR studies that systematically vary electron density at the 7‑position. By comparing TLR7 reporter assay data for this compound with that of the 7‑unsubstituted and 7‑amino analogs, researchers can quantify the contribution of σ‑ and π‑electronic parameters to agonist potency [1].

Interferon‑α Induction Control in Human PBMC Assays

Based on class‑level SAR, this compound is predicted to be a weaker TLR7 agonist than electron‑rich N6‑substituted imidazo[4,5‑c]pyridin‑4‑amines. It can serve as a partial‑agonist or negative control in IFN‑α induction experiments, allowing researchers to benchmark the maximal response produced by more potent agonists such as 1‑benzyl‑2‑butyl‑1H‑imidazo[4,5‑c]pyridin‑4‑amine [1].

Synthetic Intermediate for Diversification at the 7‑Position

The nitro group is a versatile synthetic handle that can be reduced to an amine and subsequently acylated, sulfonylated, or subjected to Pd‑catalyzed cross‑coupling after diazotization [2]. This allows procurement teams to stock a single building block that can generate diverse 7‑substituted libraries, reducing the number of individual analogs that need to be sourced.

Physicochemical Probe for Membrane Permeability Studies

With its distinct LogP (0.5) and TPSA (88.6 Ų) profile compared to the 7‑chloro (LogP ~1.2, TPSA 54.5 Ų) and 7‑unsubstituted (LogP ~0.8, TPSA 54.5 Ų) analogs, this compound can be used in Caco‑2 or PAMPA permeability assays to correlate calculated descriptors with experimental flux, aiding in silico model refinement for the imidazo[4,5‑c]pyridine series [3].

Quote Request

Request a Quote for N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.